molecular formula C16H14N2OS B2746744 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 877811-64-8

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2746744
CAS No.: 877811-64-8
M. Wt: 282.36
InChI Key: KHMYWAFMCIQGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a versatile chemical compound with a unique structure that opens doors for various applications, spanning from drug discovery to materials science. This compound is characterized by the presence of a benzylsulfanyl group attached to a quinazolinone core, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzylsulfanylacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one has immense potential in scientific research, with applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds such as:

    3-Benzylsulfanyl-4-methyl-4H-(1,2,4)triazole: Another compound with a benzylsulfanyl group, but with a different core structure.

    2-Chloro-6-fluorobenzyl chloride: A compound with a similar benzyl group but different substituents. The uniqueness of this compound lies in its quinazolinone core, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

2-(benzylsulfanylmethyl)-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-20-10-12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNWBIDQFTFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NC(=O)C3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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